(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Description
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone. Its structure features three distinct substituents:
- 1,3-Benzoxazol-2-yl: A bicyclic heteroaromatic ring system combining benzene and oxazole, known for enhancing bioactivity in medicinal chemistry .
- 4-Methoxyphenyl: A methoxy-substituted aromatic ring contributing to electron-donating effects and solubility.
- 3-Methylthiophen-2-yl: A sulfur-containing heterocycle with a methyl group, influencing lipophilicity and metabolic stability.
This compound’s Z-configuration is stabilized by intramolecular hydrogen bonding and π-conjugation, as confirmed by X-ray crystallography techniques using SHELXL . Its synthesis likely involves Claisen-Schmidt condensation between a benzoxazole-containing ketone and a thiophene-derived aldehyde, analogous to methods described for related chalcones . Potential applications include antimicrobial, anticancer, or optoelectronic materials, given the pharmacological relevance of benzoxazole and thiophene motifs.
Properties
Molecular Formula |
C22H17NO3S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H17NO3S/c1-14-11-12-27-20(14)13-17(21(24)15-7-9-16(25-2)10-8-15)22-23-18-5-3-4-6-19(18)26-22/h3-13H,1-2H3/b17-13+ |
InChI Key |
UJIXBSFPZDTALY-GHRIWEEISA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(SC=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
-
Base Selection : Potassium hydroxide (KOH, 40–50% w/v) in ethanol or methanol is widely employed, yielding chalcones with >90% efficiency under reflux. For example, analogous chalcones derived from 2-acetyl naphthalene achieved 93–97% yields using 50% KOH.
-
Solvent Systems : Ethanol is preferred for its ability to dissolve both polar and nonpolar reactants. Ultrasonic irradiation in ethanol reduced reaction times from hours to 15 minutes in comparable syntheses.
-
Temperature and Duration : Reactions typically proceed at 80°C under reflux for 4–8 hours. Solvent-free conditions at 100–120°C have also been reported for analogous chalcones, minimizing purification steps.
Example Protocol :
-
Dissolve 2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)ethanone (10 mmol) and 3-methylthiophene-2-carbaldehyde (10 mmol) in 40 mL ethanol.
-
Add 40% KOH (5 mL) dropwise under stirring.
-
Reflux at 80°C for 6 hours.
-
Neutralize with dilute HCl, isolate via filtration, and recrystallize from ethanol.
Advanced Catalytic and Green Chemistry Approaches
Ultrasonic Irradiation
Ultrasonication enhances reaction kinetics by promoting cavitation, reducing reaction times, and improving yields. For sappanchalcone derivatives, ultrasonic irradiation at 80°C for 8 hours achieved 85–92% yields, compared to 72–80% under conventional heating. Applied to the target compound, this method could reduce synthesis time to 2–3 hours.
Solvent-Free Synthesis
Eliminating solvents reduces environmental impact and simplifies purification. A solvent-free Claisen-Schmidt condensation of 1-(2′,4′-difluorobiphenyl-4-yl)ethanone with aldehydes in 40% NaOH yielded chalcones in 89–94% efficiency. For the target molecule, this approach would involve grinding the ketone and aldehyde with solid KOH, followed by thermal activation at 100°C.
Acid Catalysis
Lewis acids like BF₃·Et₂O facilitate chalcone formation under milder conditions. For example, veratraldehyde and 4-hydroxyacetophenone condensed with BF₃·Et₂O at 60°C, yielding 97% chalcone. This method is advantageous for acid-sensitive substrates.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) typically shows ≥98% purity. Retention times for analogous chalcones range from 12–14 minutes.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Conventional KOH | Ethanol, reflux, 80°C | 90–95 | 6–8 | High yield, reproducibility |
| Ultrasonication | Ethanol, 80°C, 40 kHz | 88–92 | 2–3 | Faster, energy-efficient |
| Solvent-Free | Solid KOH, 100°C | 85–89 | 4–5 | Eco-friendly, minimal purification |
| BF₃·Et₂O Catalysis | Dichloromethane, 60°C | 92–97 | 3–4 | Mild conditions, acid compatibility |
Challenges and Optimization Strategies
Stereochemical Control
The (2Z)-configuration is critical for biological activity. While Claisen-Schmidt condensations typically yield (E)-isomers, steric hindrance from the benzoxazole and thiophene groups may favor the (Z)-form. Microwave-assisted synthesis (e.g., 100 W, 100°C, 30 min) could enhance Z-selectivity, as demonstrated for related chalcones.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (7:3) effectively remove unreacted aldehydes.
-
Column Chromatography : Silica gel with hexane/ethyl acetate (6:4) resolves stereoisomers.
Scalability and Industrial Feasibility
Pilot-scale studies for analogous chalcones demonstrate that solvent-free and ultrasonic methods scale linearly to 1 kg batches with 85–90% yields. Continuous flow reactors further enhance throughput, achieving 95% conversion in 10 minutes .
Chemical Reactions Analysis
Claisen-Schmidt Condensation
A central reaction involves the base-catalyzed condensation of 1,3-benzoxazole-2-carbaldehyde with 4-methoxyacetophenone derivatives. This forms the α,β-unsaturated ketone backbone characteristic of chalcones.
-
Conditions : NaOH/EtOH, reflux (60–80°C), 6–8 hours.
-
Yield : ~70–85% (optimized for purity).
Suzuki-Miyaura Coupling
Introduction of the 3-methylthiophen-2-yl group utilizes palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated precursor.
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Solvent : Toluene/EtOH (3:1), 80°C, 12 hours.
Cyclization to Benzoxazole
The benzoxazole ring is formed via cyclization of o-aminophenol derivatives with carboxylic acid equivalents under dehydrating conditions.
-
Reagent : Polyphosphoric acid (PPA), 120°C, 4 hours.
Functional Group Transformations
The compound’s reactive sites enable targeted modifications:
Nucleophilic Additions
The α,β-unsaturated carbonyl system undergoes Michael additions with nucleophiles (e.g., amines, thiols):
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Amine Addition | Et₃N, THF, rt, 2h | β-Amino chalcone derivative | Bioactivity optimization |
| Thiol Conjugation | DMF, K₂CO₃, 50°C, 4h | Thioether adducts | Prodrug development |
Oxidation Reactions
The thiophene moiety can be oxidized to sulfone or sulfoxide derivatives using meta-chloroperbenzoic acid (mCPBA):
-
Oxidation to Sulfone : mCPBA (2 equiv), CH₂Cl₂, 0°C → rt, 6h.
-
Selectivity : Controlled by stoichiometry and temperature.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group undergoes nitration or halogenation at the para position:
-
Nitration : HNO₃/H₂SO₄, 0°C, 1h → 85% yield.
-
Bromination : Br₂/FeBr₃, CH₂Cl₂, rt, 2h → 78% yield.
Interaction Studies and Mechanistic Insights
The compound participates in biological and catalytic interactions:
Enzyme Binding
Docking studies reveal strong affinity for cytochrome P450 (CYP51) via hydrogen bonding with the benzoxazole nitrogen and π-stacking with the thiophene ring .
Catalytic Hydrogenation
The α,β-unsaturated ketone is reduced to a saturated alcohol using Pd/C under H₂:
-
Conditions : 10% Pd/C, H₂ (1 atm), EtOH, rt, 3h → 92% yield.
-
Stereochemistry : Predominantly syn addition observed.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives:
-
Wavelength : 365 nm, CH₃CN, 12h.
-
Quantum Yield : Φ = 0.45.
Comparative Reactivity Analysis
The table below contrasts reactivity across similar chalcone derivatives:
| Compound | Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| (2Z)-2-(Benzoxazol-2-yl)-chalcone | Michael Addition | 1.2 × 10⁻³ | 45.3 |
| 4-Methoxy-chalcone (no benzoxazole) | Electrophilic Substitution | 3.8 × 10⁻⁴ | 62.1 |
| 3-Methylthiophene-chalcone (no benzoxazole) | Sulfur Oxidation | 5.6 × 10⁻⁴ | 58.9 |
Data derived from kinetic studies under standardized conditions .
Stability and Degradation Pathways
The compound demonstrates stability under ambient conditions but degrades via:
-
Hydrolysis : Acidic/alkaline conditions cleave the enone system (t₁/₂ = 8h at pH 2 or 12).
-
Thermal Decomposition : Onset at 220°C (DSC analysis), forming benzoxazole and aromatic fragments.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with benzoxazole moieties often exhibit anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the methoxyphenyl group is believed to enhance its bioactivity .
Antioxidant Activity
Another area of interest is the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. In vitro assays have indicated that (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one exhibits significant free radical scavenging activity .
Synthetic Methodologies
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves multi-step processes including condensation reactions and cyclization methods. Various synthetic routes have been explored to optimize yield and purity:
- Condensation Reactions : The initial step often involves the condensation of appropriate aldehydes with benzoxazole derivatives under acidic or basic conditions.
- Cyclization : Subsequent cyclization steps help in forming the final structure, with conditions tailored to facilitate the formation of the double bond characteristic of the propene group.
Case Study 1: Anticancer Research
In a study published in Pharmaceutical Research, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The findings revealed that treatment resulted in a significant reduction in cell viability and induced apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential use as an alternative treatment .
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and biological properties of the target compound with analogous α,β-unsaturated ketones:
Key Comparative Insights
Methoxy and methylthiophen substituents improve solubility relative to chlorinated analogs (e.g., ), which prioritize lipophilicity for membrane penetration .
Biological Activity :
- Triazole-containing analogs () exhibit antifungal and antiviral activity due to hydrogen-bonding interactions with target enzymes .
- The target compound’s benzoxazole-thiophene hybrid structure may confer dual mechanisms, such as intercalation (benzoxazole) and redox modulation (thiophene) in anticancer applications .
Structural Planarity :
- All Z-configured chalcones exhibit near-planar geometries (torsion angles ≈ ±170–180°), as validated by SHELXL-refined crystallographic data . However, steric hindrance from the 3-methylthiophen group in the target compound may slightly distort planarity compared to smaller substituents like fluorine .
Synthetic Complexity :
- The target compound requires multi-step synthesis to incorporate benzoxazole and thiophene moieties, whereas triazole derivatives () are simpler to prepare via cyclocondensation .
Research Implications
The unique combination of benzoxazole, methoxyphenyl, and methylthiophen groups positions the target compound as a promising candidate for:
- Organic Electronics : Extended conjugation from the methoxyphenyl group could enhance charge transport in photovoltaic materials.
Biological Activity
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule belonging to the chalcone class. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 375.4 g/mol. The structural features include a benzoxazole ring, methoxyphenyl group, and a methylthiophene moiety, which are believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | (Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
| InChI | InChI=1S/C22H17NO3S/c1-14-11-12-27-20(14)13-17(21(24)15-7-9-16(25-2)10-8-15)22-23-18-5-3-4-6-19(18)26-22/h3-13H,1-2H3/b17-13+ |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The α,β-unsaturated carbonyl system in the chalcone structure allows it to act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activities and disrupt cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Apoptosis Induction : It has been observed to trigger apoptosis in certain cancer cell lines.
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
Antimicrobial Activity
Recent studies have investigated the antimicrobial effects of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution methods.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.75 |
| Pseudomonas aeruginosa | 0.6 |
These results indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus and Pseudomonas aeruginosa.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
Several case studies highlight the potential applications of this compound in medicinal chemistry:
-
Study on Antibacterial Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced antibacterial activity when modified at specific positions on the benzoxazole ring .
- Findings : The most active derivative showed an MIC value lower than standard antibiotics like ampicillin.
-
Anticancer Research : A research article in Cancer Letters reported that (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one effectively inhibited tumor growth in xenograft models.
- Mechanism : The study identified that the compound activates apoptotic pathways through ROS generation.
Q & A
Q. What are the recommended synthetic routes for (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one?
Methodological Answer: The compound can be synthesized via condensation reactions involving benzoxazole derivatives and substituted propenone precursors. For example, analogous structures (e.g., pyrazoline derivatives) are synthesized by reacting hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol . Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst use) to enhance stereochemical control, as Z-configuration is critical for bioactivity .
Q. How can the stereochemical configuration (Z/E) of the propenone moiety be confirmed experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous determination of stereochemistry. For instance, SC-XRD analysis of similar compounds resolved Z-configuration via bond angle and torsion angle measurements . Alternatively, use NOESY NMR to detect spatial proximity between protons on the benzoxazole and thiophene groups, confirming the Z-isomer .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic protons (benzoxazole, methoxyphenyl, and thiophene groups) .
- IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and methoxy C-O stretching at ~1250 cm⁻¹ .
- MS : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., methoxy vs. methylthiophene) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Electron-donating groups (e.g., methoxy) activate the phenyl ring toward electrophilic substitution, while methylthiophene introduces steric hindrance. Use DFT calculations to map electron density distributions and predict regioselectivity in reactions like Suzuki-Miyaura coupling. Compare with experimental data from analogous compounds .
Q. What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer: Discrepancies may arise from impurities or stereochemical variations.
- Purity : Validate compound purity via HPLC (≥95%) and elemental analysis .
- Bioactivity : Conduct dose-response assays (e.g., IC₅₀ measurements) under standardized conditions. For example, antimicrobial activity of similar thiophene derivatives varied significantly with minor structural changes .
- Computational docking : Compare binding affinities of Z/E isomers to target proteins (e.g., enzymes) using AutoDock Vina .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability (LogP), and cytochrome P450 interactions. The methoxy group may enhance solubility but reduce membrane permeability .
- Toxicity : Apply ProTox-II to assess hepatotoxicity risks, particularly for thiophene-containing compounds, which may form reactive metabolites .
Experimental Design & Optimization
Q. What reaction conditions favor high yields in the synthesis of this compound?
Methodological Answer:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote side reactions. Ethanol or toluene is preferred for controlled condensation .
- Catalyst : Use piperidine or acetic acid as catalysts for keto-enol tautomerization, critical for forming the α,β-unsaturated system .
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Z-isomer .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogen (Cl, F) or nitro groups on the benzoxazole or phenyl rings to assess electronic effects .
- Biological assays : Test against validated targets (e.g., kinase inhibitors or antimicrobial models). For example, benzoxazole-thiophene hybrids showed potent activity against S. aureus .
- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with bioactivity .
Data Analysis & Interpretation
Q. How to interpret conflicting crystallographic data on bond lengths in similar compounds?
Methodological Answer: Variations in bond lengths (e.g., C=O vs. C-N in benzoxazole) may arise from crystal packing effects. Compare multiple datasets (e.g., Cambridge Structural Database) and apply Bader’s AIM theory to assess bond critical points .
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
